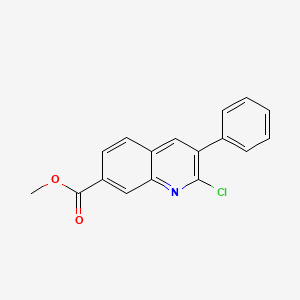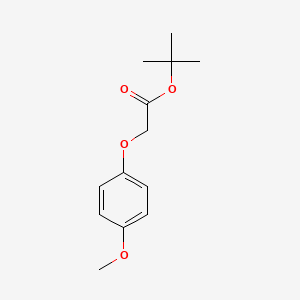
2-Azainosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azainosine is a heterocyclic compound that belongs to the class of purine nucleosides. It is structurally similar to inosine but contains a nitrogen atom in place of a carbon atom in the purine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azainosine typically involves the construction of the purine ring followed by the introduction of the ribose moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring, followed by glycosylation to attach the ribose sugar.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azainosine undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents.
Reduction: Reduction of the purine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxo derivatives
- Dihydro derivatives
- Substituted purine nucleosides
Applications De Recherche Scientifique
2-Azainosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Azainosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. The molecular targets and pathways involved include purine metabolism enzymes and nucleic acid polymerases.
Comparaison Avec Des Composés Similaires
- Inosine
- 2-Amino-Adenosine
- 2-Aza-2’-Deoxyinosine
Comparison: 2-Azainosine is unique due to the presence of a nitrogen atom in the purine ring, which alters its chemical reactivity and biological activity compared to inosine and other similar compounds. This modification can enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research.
Propriétés
Formule moléculaire |
C9H11N5O5 |
|---|---|
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
LSMBOEFDMAIXTM-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=NNC2=O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)

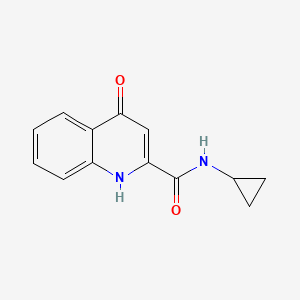

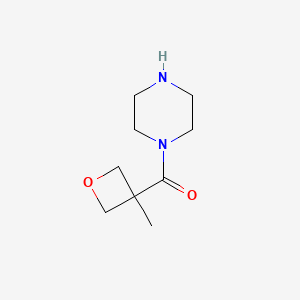
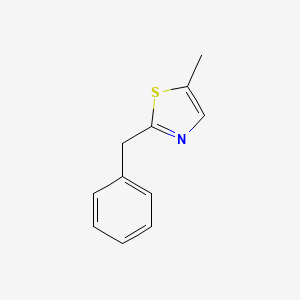
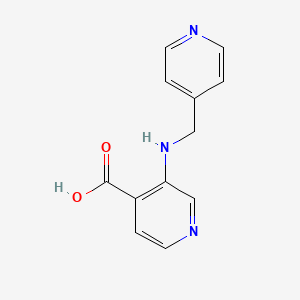
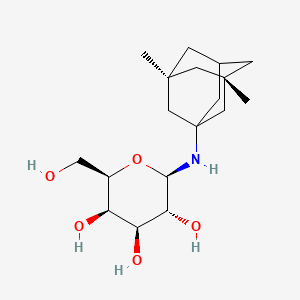
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)


